molecular formula C14H18N2 B3930198 1-allyl-2-butyl-1H-benzimidazole

1-allyl-2-butyl-1H-benzimidazole

Cat. No.: B3930198
M. Wt: 214.31 g/mol
InChI Key: DRNNVBPNKHISQM-UHFFFAOYSA-N
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Description

1-Allyl-2-butyl-1H-benzimidazole is a synthetic benzimidazole derivative, an important class of nitrogen-containing aromatic heterocyclic compounds that have attracted significant interest in medicinal and organic chemistry research . The benzimidazole core is a versatile scaffold and a privileged structure in drug discovery, known for its wide spectrum of biological activities . The specific substitution pattern of this compound, featuring an allyl group at the N-1 position and a butyl chain at the C-2 position, is of particular research value. Studies indicate that the type and position of substituents on the benzimidazole ring system are critical for modulating its physicochemical properties and biological activity . The butyl substituent is known to influence properties like charge distribution and van der Waals interactions without significantly disrupting the core conjugation of the benzimidazole system . Benzimidazole derivatives, especially those with specific substitutions at the N-1 and C-2 positions, are extensively investigated as key intermediates and building blocks in organic synthesis . They serve as crucial precursors for developing potential therapeutic agents with documented antimicrobial , antitumor , and antiviral properties . Furthermore, such N-substituted benzimidazole structures are explored in material science applications, including the development of improved charge transfer capabilities in electronic devices and as components of ionic liquids . This compound is presented as a high-purity building block to support these advanced research endeavors. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-butyl-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-5-10-14-15-12-8-6-7-9-13(12)16(14)11-4-2/h4,6-9H,2-3,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNNVBPNKHISQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (N1/C2) Molecular Weight Key Properties/Applications Reference
1-Allyl-2-propyl-1H-benzimidazole Allyl/Propyl 200.28 g/mol Higher lipophilicity vs. methyl analogs
1-Allyl-2-(4-methylphenyl)-1H-benzimidazole Allyl/p-Tolyl 248.33 g/mol Enhanced π-π stacking for crystallinity
1-Benzyl-2-phenyl-1H-benzimidazole Benzyl/Phenyl 284.35 g/mol Anticancer and antimicrobial activities
1-Allyl-3-benzyl-1H-benzimidazol-2-one Allyl/Benzyl 294.34 g/mol Hydrogen-bonded 2D crystal networks
  • Substituent Impact: Alkyl Chains (Butyl vs. Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., phenyl, p-tolyl) enhance π-π interactions, favoring crystallinity and thermal stability, whereas aliphatic chains (e.g., butyl, allyl) prioritize flexibility and hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity (LogP) : The butyl chain increases LogP compared to propyl (predicted LogP ~3.5 vs. 2.8) .
  • Solubility : Lower aqueous solubility than methyl or hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) due to reduced polarity .
  • pKa : Predicted pKa ~5.6–6.0 (imidazole N-H), similar to 1-allyl-2-propyl analogs .

Crystallographic and Stability Data

  • Crystal Packing : Substituents influence dihedral angles; e.g., allyl and benzyl groups in 1-allyl-3-benzyl derivatives form dihedral angles of 77–81° with the benzimidazole core, creating layered structures via C–H⋯O hydrogen bonds .
  • Thermal Stability : Aliphatic substituents reduce melting points (e.g., 1-allyl-2-propyl derivative: ~339°C) compared to aromatic analogs (>350°C) .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-allyl-2-butyl-1H-benzimidazole, and what reagents/conditions are critical?

Methodological Answer:
A two-step approach is commonly employed:

Alkylation of benzimidazole precursors : Start with 1H-benzimidazole derivatives. For allylation, use allyl bromide (or chloride) in dimethylformamide (DMF) with potassium carbonate as a base and tetra-nn-butylammonium bromide (TBAB) as a phase-transfer catalyst at room temperature .

Butyl group introduction : Perform nucleophilic substitution at the 2-position using 1-bromobutane in DMF with a strong base (e.g., NaH) under reflux.
Critical factors :

  • Solvent polarity (DMF enhances nucleophilicity).
  • Catalytic TBAB improves reaction efficiency in heterogeneous systems.
  • Temperature control to minimize side reactions (e.g., over-alkylation).

Advanced: How can steric and electronic effects influence regioselectivity during alkylation of benzimidazole derivatives like this compound?

Methodological Answer:

  • Steric effects : The 1-position is more accessible for allylation due to reduced steric hindrance compared to the 3-position. Bulky substituents on the benzimidazole core can shift selectivity.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5/6-positions deactivate the ring, requiring harsher conditions. Allyl groups, being electron-rich, favor electrophilic attack at the less hindered site.
    Experimental validation :
  • Use X-ray crystallography (e.g., SHELXL ) to confirm substitution patterns.
  • Compare 1^1H NMR chemical shifts of protons adjacent to substituents to assess electronic environments .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • 1^1H/13^13C NMR: Identify allyl protons (δ 5.0–6.0 ppm, multiplet) and butyl chain (δ 0.9–1.6 ppm) .
    • IR: Confirm C=C stretching (1640–1680 cm1^{-1}) and C-N imidazole vibrations (~1450 cm1^{-1}).
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • Elemental analysis : Match experimental vs. theoretical C/H/N percentages.

Advanced: How can crystallographic data (e.g., SHELXL/ORTEP) resolve ambiguities in molecular conformation?

Methodological Answer:

  • SHELXL refinement : Use high-resolution X-ray data to model bond lengths, angles, and torsional angles. For example, the dihedral angle between the benzimidazole core and allyl/butyl groups can confirm steric strain .
  • ORTEP visualization : Generate 3D models to analyze intermolecular interactions (e.g., hydrogen bonds like C–H···O/N) that stabilize the crystal lattice .
  • Validation tools : Check PLATON or Mercury for symmetry errors and packing motifs.

Basic: What biological assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • In vitro screening :
    • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
    • Antimicrobial: Disk diffusion/Kirby-Bauer test against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Dose-response curves : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Molecular docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., EGFR kinase) to predict binding affinities and key interactions (e.g., π-π stacking with benzimidazole) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

Basic: How do reaction conditions (solvent, catalyst) impact the yield of this compound?

Methodological Answer:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may cause side reactions at high temperatures.
  • Catalyst : TBAB increases allylation efficiency by 20–30% in biphasic systems .
  • Base : Strong bases (K2_2CO3_3) favor deprotonation, but excess base can hydrolyze sensitive groups.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks) during synthesis?

Methodological Answer:

  • Hypothesis testing :
    • If extra peaks appear in 1^1H NMR, suspect unreacted starting material or byproducts (e.g., dialkylated species).
    • Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Chromatography : Optimize column conditions (e.g., silica gel, ethyl acetate/hexane gradient) to isolate pure fractions .
  • Control experiments : Repeat reactions with varying stoichiometries to identify the source of impurities.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatile solvents (DMF, allyl bromide).
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal; incinerate organic waste.

Advanced: What strategies can mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Process optimization :
    • Replace DMF with recyclable solvents (e.g., PEG-400) to reduce environmental impact.
    • Use flow chemistry for continuous allylation, improving heat/mass transfer.
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress .
  • Byproduct management : Design quenching steps (e.g., aqueous washes) to remove unreacted allyl bromide.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-allyl-2-butyl-1H-benzimidazole
Reactant of Route 2
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1-allyl-2-butyl-1H-benzimidazole

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